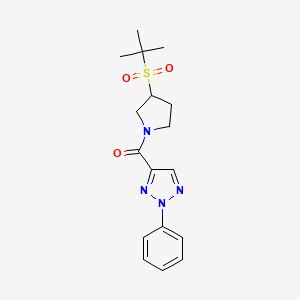
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H14F2N2O2 . It is also known by its CAS number 483366-14-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .Aplicaciones Científicas De Investigación
Coupling Reactions
Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate has been prepared and underwent palladium-catalyzed coupling reactions with a variety of substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This demonstrates the compound's utility in forming complex structures through coupling reactions (Wustrow & Wise, 1991).
Enantioselective Synthesis
The molecule has been utilized in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This process achieved a 71% overall yield for (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, highlighting its role in producing chiral compounds with high yield and optical purity (Chung et al., 2005).
Medicinal Chemistry
Tert-butyl groups are common motifs in medicinal chemistry, where their incorporation into bioactive compounds often comes with challenges like increased lipophilicity and decreased metabolic stability. Studies have documented physicochemical data of drug analogues to compare tert-butyl with alternative substituents, aiding in drug discovery by identifying suitable modifications to optimize properties (Westphal et al., 2015).
Chemical Synthesis and Characterization
The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate and its coupling with aromatic aldehyde to afford Schiff base compounds have been characterized, providing insights into the synthesis and structural analysis of novel compounds (Çolak et al., 2021).
Epoxidation Catalysts
The role of tert-butyl groups in the epoxidation of olefins with tert-butyl hydroperoxide in the presence of transition-metal catalysts was explored. This research highlights the importance of selecting appropriate catalysts for efficient epoxidation reactions, impacting the synthesis of epoxides in industrial and laboratory settings (Sheldon, 1973).
Safety and Hazards
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSVVISTGILKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824348-84-6 |
Source


|
| Record name | tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)
![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2963418.png)




![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone](/img/structure/B2963431.png)

![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
